Methyl 3-methoxy-4-methylbenzoate
Overview
Description
Scientific Research Applications
Methyl 3-methoxy-4-methylbenzoate has several scientific research applications:
Safety and Hazards
Preparation Methods
Methyl 3-methoxy-4-methylbenzoate can be synthesized through several methods:
Reaction with Diazomethane: One common method involves reacting diazomethane with 3-methoxy-4-methylbenzoic acid in ether.
Methylation of 3-hydroxy-4-methylbenzoate: Another method involves refluxing a mixture of methyl 3-hydroxy-4-methylbenzoate, dimethyl sulfate, and anhydrous potassium carbonate in acetone.
Industrial Production: Industrially, the compound can be produced by esterification of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 3-methoxy-4-methylbenzoate undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-methylbenzoate depends on its application:
Enzyme Inhibition: In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding.
Pharmacological Effects: In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect.
Comparison with Similar Compounds
Methyl 3-methoxy-4-methylbenzoate can be compared with similar compounds such as:
Methyl 4-methoxybenzoate: This compound has a similar structure but with the methoxy group at the para position instead of the meta position.
Methyl 3-methoxybenzoate: This compound lacks the methyl group on the benzene ring.
Methyl 3-bromo-4-methylbenzoate: This compound has a bromine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical syntheses .
Properties
IUPAC Name |
methyl 3-methoxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXCSBUSVRBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343639 | |
Record name | Methyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-83-0 | |
Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3556-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-methoxy-4-methylbenzoate in the synthesis of natural products?
A1: this compound serves as a valuable starting point for synthesizing complex molecules, particularly those found in nature like sesquiterpene lactones. [, ] In the case of (±)-heritol, a sesquiterpene lactone belonging to the aromatic cadinane group, this compound provides the core aromatic structure upon which further modifications are built. [] Similarly, it acts as a precursor in the synthesis of Zafirlukast, a leukotriene antagonist drug. [] This highlights its versatility in constructing diverse chemical frameworks.
Q2: Can you describe a specific example of how this compound is used in a chemical synthesis?
A2: In the synthesis of (±)-heritol, this compound is subjected to a series of chemical transformations. [] One crucial step involves an intramolecular Wittig reaction. This reaction is key to constructing the butenolide ring, a structural feature characteristic of heritol and many other bioactive natural products. []
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